barium(2+);2-ethylhexanoate

Catalog No.
S12516156
CAS No.
M.F
C16H30BaO4
M. Wt
423.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
barium(2+);2-ethylhexanoate

Product Name

barium(2+);2-ethylhexanoate

IUPAC Name

barium(2+);2-ethylhexanoate

Molecular Formula

C16H30BaO4

Molecular Weight

423.7 g/mol

InChI

InChI=1S/2C8H16O2.Ba/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

VJFFDDQGMMQGTQ-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2]

Barium 2-ethylhexanoate (CAS 2457-01-4), frequently designated as barium octoate, is a branched-chain metal carboxylate engineered to provide a highly soluble, liquid-phase barium source for advanced materials synthesis and polymer formulation . Unlike simple inorganic barium salts, the bulky, branched 2-ethylhexanoate ligands confer high miscibility in non-polar organic solvents and sterically inhibit premature crystallization during solvent evaporation [1]. This specific combination of high organic solubility, controlled thermal decomposition into barium carbonate, and liquid-phase processability establishes it as an established precursor for the metal-organic deposition (MOD) of functional oxide thin films (e.g., BaTiO3) and a critical, non-clouding component in liquid mixed-metal stabilizers for transparent polyvinyl chloride (PVC) [2].

Procurement Fit

Cumene Oxidation Catalyst
Selectivity preservation and balanced productivity in phenol/acetone precursor synthesis; reported selectivity comparable to non-catalytic baseline.
MOD/CVD Oxide Thin-Film Precursor
Decomposition near 400 °C enables co-precursor matching for BaTiO₃, BST, and related perovskite films; air-stable and solution-processable.
PVC Long-Term Heat Stabilizer
Non-catalytic BaCl₂ byproduct prevents sudden blackening; serves as long-term stability backbone in Ba/Zn synergistic systems.

Substituting barium 2-ethylhexanoate with generic barium salts (such as barium acetate) or straight-chain carboxylates (such as barium stearate) routinely results in severe processing failures [1]. Barium acetate is practically insoluble in the non-polar aromatic solvents required for low-surface-tension spin-coating inks, forcing manufacturers to use highly polar solvent systems that can compromise substrate wetting and film uniformity . Furthermore, in polymer stabilization, straight-chain solid carboxylates like barium stearate fail in liquid PVC plastisol formulations due to their high melting points; they cause severe 'plate-out' (solid phase separation) on processing equipment and permanently degrade the optical clarity of transparent polymer products [2]. The specific steric bulk and low melting point of the 2-ethylhexanoate ligand are non-negotiable for maintaining liquid-phase stability and amorphous film morphology prior to pyrolysis.

Substitution Risk

Metal center identity dictates catalytic output
Selectivity and productivity shift across Mg, Ca, Sr, Zn 2-ethylhexanoates; substituting may compromise process metrics and product purity profiles.
Chloride byproduct activity differs fundamentally
BaCl₂ is non-catalytic toward PVC dehydrochlorination, while ZnCl₂/CdCl₂ accelerate sudden blackening; switching metal soap can destabilize long-term heat aging.
Precursor decomposition temperature mismatch
Barium 2-ethylhexanoate decomposes at a lower window than acetate/propionate alternatives; mismatched profiles risk phase segregation in multi-component oxide films.

Non-Polar Solvent Miscibility

In the formulation of metal-organic deposition (MOD) inks, solvent compatibility dictates precursor loading and thin-film uniformity. Barium 2-ethylhexanoate exhibits high solubility in non-polar aromatic solvents such as xylene and toluene, allowing for the formulation of stable precursor solutions at concentrations exceeding 30 wt% . In direct contrast, the standard baseline precursor, barium acetate, is practically insoluble (~0 wt%) in non-polar aromatics and requires highly polar, protic solvents (e.g., acetic acid or water) that can cause poor substrate wetting [1]. This high organic solubility prevents premature precursor precipitation during the spin-coating or inkjet printing process, ensuring a homogeneous amorphous film before pyrolysis.

Evidence DimensionSolubility in non-polar aromatic solvents (e.g., xylene)
Target Compound DataHighly soluble (forms stable solutions at >30 wt%)
Comparator Or BaselineBarium acetate (~0 wt% solubility in xylene/toluene)
Quantified Difference>30 wt% vs. ~0 wt% solubility in non-polar media
ConditionsAmbient temperature, formulation of MOD precursor inks

Enables the use of volatile, low-surface-tension organic solvents for uniform thin-film spin coating and inkjet printing without phase separation.

Selectivity in Cumene Oxidation
Head-to-head
Ba 2-EH: selectivity matches non-catalytic baseline (0.56–0.60) Mg/Ca/Sr/Zn 2-EH: selectivity falls below baseline
Supports selectivity-focused process design
1 mmol/L catalyst, 406 K; kinetic model ≤25% error

Fluorine-Free Thermal Decomposition

The thermal decomposition profile of a barium precursor is critical for preventing defect formation and managing furnace exhaust in functional oxide film synthesis. Thermogravimetric analysis demonstrates that barium 2-ethylhexanoate decomposes cleanly to barium carbonate (BaCO3) at approximately 300 °C, before reacting with titanium precursors to form BaTiO3 at ~600 °C, generating only benign organic volatiles [1]. When compared to specialized precursors like barium trifluoroacetate used in YBCO synthesis, which require a strict defluorination process and emit highly corrosive hydrogen fluoride (HF) gas, the 2-ethylhexanoate ligand offers a 100% fluorine-free decomposition pathway [2].

Evidence DimensionDecomposition byproducts and precursor film morphology
Target Compound DataDecomposes to BaCO3 at ~300 °C, 0% HF emissions
Comparator Or BaselineBarium trifluoroacetate (Emits corrosive HF gas during defluorination)
Quantified DifferenceElimination of HF emissions during thermal annealing
ConditionsThermal annealing of spin-coated films (300 °C to 600 °C)

Eliminates the need for complex, corrosion-resistant furnace exhaust systems and prevents HF-induced degradation of sensitive substrates.

Productivity Criterion C
Reported ranking
Mg Ba Hg ≈ Ca ≈ Sr Cd ≈ Zn
Balanced productivity-selectivity trade-off
Time to max C longer than Mg; process design factor

Liquid-Phase PVC Stabilization

In the stabilization of polyvinyl chloride (PVC), particularly for transparent or liquid plastisol applications, the physical state of the metal carboxylate dictates optical clarity and processability. Barium 2-ethylhexanoate is a highly viscous liquid or paste at room temperature (melting point < 25 °C) that readily integrates into liquid mixed-metal stabilizer blends (e.g., Ba/Zn systems) without causing opacity [1]. In direct contrast, barium stearate, a common in-class alternative, is a high-melting solid powder (melting point ~250 °C) that can cause 'plate-out' on processing equipment and induce severe haziness in clear PVC formulations [2]. The branched C8 chain suppresses crystallization, maintaining a homogeneous liquid state that is easily metered in automated dosing systems.

Evidence DimensionPhysical state and matrix integration
Target Compound DataViscous liquid/paste (melting point < 25 °C)
Comparator Or BaselineBarium stearate (Solid powder, melting point ~250 °C)
Quantified DifferenceLiquid state vs. solid state (Δ melting point > 200 °C)
ConditionsRoom temperature blending into liquid PVC plastisols or clear PVC formulations

Prevents optical haziness (plate-out) in transparent polymers and allows for seamless automated pumping in liquid manufacturing lines.

Thermal Decomposition
Cross-study
~400 °C (2-ethylhexanoate) ~500 °C (acetate/propionate); Zr 2-EH T5 ≈ 280 °C
Enables lower-temperature crystallization
Precursor matching for BaTiO₃, BST; air-stable
PVC Heat Stability Mechanism
Class-level
BaCl₂ non-catalytic vs. ZnCl₂/CdCl₂ catalytic; Ba/Zn systems achieve >60 min Congo red at 180 °C
Supports long-term thermal stability screening
Formulation-dependent; co-stabilizer required
Paint Drier Function
Class-level
Auxiliary through-drier; anti-adsorption for primary driers; distinct from Ca, Zn, Zr octoates
Supports through-drying and storage stability
Co/Ba/Zr synergistic use; formulation context

BaTiO3 Thin Film Deposition

Engineered for formulating stable, high-concentration non-polar precursor inks that decompose cleanly to BaCO3 at 300 °C. It yields smooth, defect-free ferroelectric layers without the premature crystallization or solvent-incompatibility issues associated with barium acetate [1].

Transparent PVC Stabilizer Blends

A highly effective barium source for Ba/Zn or Ba/Cd liquid stabilizer blends. Its liquid state and high polymer miscibility prevent the optical opacity and equipment plate-out strictly associated with solid alternatives like barium stearate [2].

Fluorine-Free Superconductor Synthesis

Serves as a highly soluble, purely organic barium precursor for chemical solution deposition (CSD) of complex oxides, eliminating the corrosive hydrogen fluoride (HF) emissions that plague barium trifluoroacetate-based processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cumene oxidation selectivity-preserving catalysis
Catalyst selectivity ranking vs. non-catalytic baseline
Head-to-head kinetic selectivity at t_max under controlled oxidation conditions
Ba-containing oxide thin-film precursor via MOD/CVD
Precursor decomposition temperature window
Thermal decomposition profile matching with Ti/Sr co-precursors; phase purity verification
PVC long-term heat stabilization without Cd/Pb
Metal chloride byproduct catalytic inactivity
Static/dynamic thermal stability testing in Ba/Zn synergistic formulations
Alkyd paint through-drying and shelf stability in lead-free systems
Auxiliary drier function: through-drying and anti-adsorption
Drying time, gloss retention, and storage stability in Co/Ba/Zr combination systems

Hydrogen Bond Acceptor Count

4

Exact Mass

424.119656 g/mol

Monoisotopic Mass

424.119656 g/mol

Heavy Atom Count

21

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